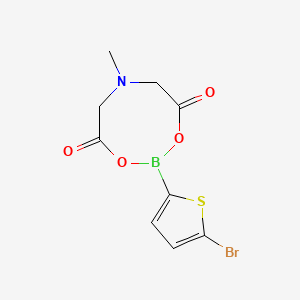

5-Bromo-2-thiophenylboronic acid MIDA ester

Description

BenchChem offers high-quality 5-Bromo-2-thiophenylboronic acid MIDA ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-thiophenylboronic acid MIDA ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrNO4S/c1-12-4-8(13)15-10(16-9(14)5-12)6-2-3-7(11)17-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKDTCFWTZPRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678940 | |

| Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943552-31-6 | |

| Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-thiophenylboronic acid MIDA Ester

This guide provides an in-depth technical overview of the synthesis pathway for 5-Bromo-2-thiophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. Designed for researchers and professionals in drug development, this document elucidates the strategic rationale, mechanistic underpinnings, and a field-proven protocol for preparing this versatile chemical building block.

Part 1: The Strategic Imperative of MIDA Boronates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the utility of many organoboronic acids is hampered by their inherent instability. They are often prone to decomposition via protodeboronation or self-condensation into boroxine anhydrides, which can complicate isolation, storage, and reactivity.[2] This is particularly true for heteroaryl boronic acids, whose sensitivity can lead to low yields and reproducibility challenges in complex synthetic sequences.[3]

To overcome these limitations, the use of protecting groups for the boronic acid moiety has become a critical strategy. Among the most successful is the N-methyliminodiacetic acid (MIDA) ligand, developed by the Burke group.[4] The MIDA ligand transforms the boronic acid into a "MIDA boronate," a remarkably stable, crystalline, and often chromatography-compatible solid.[5]

The efficacy of the MIDA group stems from its ability to induce a change in the boron atom's geometry and electronic properties. The trivalent MIDA ligand coordinates to the boron center, causing a rehybridization from a reactive, trigonal planar sp² state to a stable, tetracoordinate sp³ state.[2][5] This structural change effectively "shields" the boron's empty p-orbital, deactivating it towards the transmetalation step required for cross-coupling.[6] This protection is robust, allowing the MIDA boronate to be carried through various synthetic steps—including oxidations, reductions, and even other cross-coupling reactions—without affecting the C-B bond.[5][7]

Crucially, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ.[7] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid in the reaction mixture, suppressing undesirable side reactions like homocoupling. This unique combination of stability and controlled deprotection makes MIDA boronates, such as 5-Bromo-2-thiophenylboronic acid MIDA ester, invaluable bifunctional building blocks for iterative cross-coupling (ICC) in the streamlined synthesis of complex small molecules, natural products, and pharmaceutical candidates.[8]

Part 2: Synthesis Pathway and Mechanistic Rationale

The synthesis of 5-Bromo-2-thiophenylboronic acid MIDA ester is a direct and efficient process that relies on the condensation of its two constituent parts: the boronic acid precursor and the MIDA ligand.

Step 1: Sourcing the Precursor, 5-Bromo-2-thienylboronic acid

The starting material, 5-Bromo-2-thienylboronic acid (CAS 162607-17-2), is a commercially available and widely used reagent in organic synthesis.[9][10] Its availability obviates the need for a multi-step synthesis, streamlining the overall workflow. This compound is a versatile building block for introducing the 5-bromo-2-thienyl moiety via Suzuki-Miyaura coupling.[11][12]

For contexts where a de novo synthesis is required, the most common laboratory-scale preparations involve either:

-

Lithiation/Borylation: Reaction of 2,5-dibromothiophene with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and acidic workup.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between 2,5-dibromothiophene and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[13][14] This method offers excellent functional group tolerance.

Step 2: MIDA Esterification: The Core Condensation Reaction

The most direct and reliable method for preparing the MIDA ester is the condensation reaction between 5-Bromo-2-thienylboronic acid and N-methyliminodiacetic acid. This is essentially a dehydration reaction that forms the stable five-membered rings of the MIDA boronate structure. While this can be achieved by heating the two components together, often with azeotropic removal of water, a more efficient and common laboratory method involves the use of a pre-activated form of MIDA, such as MIDA anhydride (4-Methylmorpholine-2,6-dione).[15]

The reaction proceeds by nucleophilic attack of the boronic acid's hydroxyl groups on the carbonyls of the MIDA anhydride, leading to the formation of the bicyclic MIDA boronate and the release of water. The use of an anhydrous solvent like 1,4-dioxane or DMF at elevated temperatures drives the reaction to completion.[15][16] The high crystallinity of MIDA boronates often results in the product precipitating directly from the reaction mixture upon cooling, simplifying purification to a simple filtration and wash.[15]

Part 3: Field-Proven Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of heteroaryl MIDA boronates from their corresponding boronic acids.[15]

Objective: To synthesize 5-Bromo-2-thiophenylboronic acid MIDA ester.

Materials & Equipment:

-

5-Bromo-2-thienylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Diethyl ether (Et₂O)

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Büchner funnel and filter paper

Data Presentation

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| 5-Bromo-2-thienylboronic acid | 206.85 | 1.0 | (e.g., 2.07 g, 10 mmol) |

| N-methyliminodiacetic acid | 147.13 | 1.0 - 1.1 | (e.g., 1.47 g, 10 mmol) |

| Anhydrous DMF | - | - | (e.g., 20 mL) |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar, add 5-Bromo-2-thienylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe to create a suspension (a concentration of approximately 0.5 M is typical).[16]

-

Heating: Immerse the flask in a preheated oil bath at 110-120 °C and stir vigorously. If using a reflux condenser, ensure it is attached.

-

Reaction Monitoring: The reaction is typically complete within 12-24 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting boronic acid. In many cases, the product will begin to precipitate as a white solid as the reaction proceeds.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. A significant amount of white precipitate should be visible.

-

Further precipitate the product by adding diethyl ether to the flask and stirring for 15-30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with small portions of cold DMF (or the reaction solvent) and then copiously with diethyl ether to remove any residual starting materials and solvent.

-

-

Drying: Dry the resulting white to off-white solid under high vacuum to afford the pure 5-Bromo-2-thiophenylboronic acid MIDA ester.

Part 4: Conclusion and Outlook

The synthesis of 5-Bromo-2-thiophenylboronic acid MIDA ester is a robust and straightforward procedure, leveraging the stability and reactivity of well-established precursors. The resulting MIDA boronate is a highly valuable, bench-stable building block that serves as a reliable surrogate for the unstable free boronic acid.[3] Its bifunctional nature—possessing both a reactive aryl bromide handle for a primary cross-coupling and a protected boronate for a subsequent coupling—makes it an ideal component for iterative synthesis strategies.[8][17] The application of this and related MIDA boronates continues to accelerate the construction of complex molecular architectures, empowering chemists in the fields of total synthesis, drug discovery, and materials science.

References

-

MIDA boronate | Chem-Station Int. Ed. Chem-Station. [Link]

-

N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ResearchGate. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

- Methods for forming protected organoboronic acids.

-

N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ConnectSci. [Link]

-

Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. National Center for Biotechnology Information. [Link]

-

5-Bromo-2-thienylboronic acid. SLS. [Link]

-

Using boryl-substitution and improved Suzuki–Miyaura cross-coupling to access new phosphorescent tellurophenes. Royal Society of Chemistry. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

First Site-Selective Suzuki-Miyaura Reactions of 2,3,4-Tribromothiophene. ResearchGate. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Center for Biotechnology Information. [Link]

-

A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]

-

Iterative cross-coupling with MIDA boronates. University of Illinois Urbana-Champaign. [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. National Center for Biotechnology Information. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. connectsci.au [connectsci.au]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 5-Bromo-2-thienylboronic acid | CAS 162607-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CAS 162607-17-2: 5-bromo-2-thienylboronic acid [cymitquimica.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

Technical Whitepaper: 5-Bromo-2-thiophenylboronic Acid MIDA Ester

Molecular Profile, Synthetic Utility, and Iterative Cross-Coupling Protocols

Executive Summary

This technical guide details the physicochemical properties and synthetic applications of 5-Bromo-2-thiophenylboronic acid MIDA ester (CAS: 943552-31-6). As a bifunctional amphiphilic building block, this compound serves as a linchpin in Iterative Cross-Coupling (ICC) strategies. Its N-methyliminodiacetic acid (MIDA) ligand renders the boron atom

Part 1: Physicochemical Profile[2]

The precise molecular weight and structural data are critical for stoichiometric calculations in multi-step synthesis. Unlike the free boronic acid, the MIDA ester is bench-stable, silica-compatible, and resistant to anhydrous cross-coupling conditions.

Table 1: Molecular Specifications

| Property | Specification |

| Compound Name | 5-Bromo-2-thiophenylboronic acid MIDA ester |

| CAS Number | 943552-31-6 |

| Molecular Formula | |

| Molecular Weight | 317.96 g/mol |

| Exact Mass | 316.953 (Monoisotopic) |

| Appearance | White to off-white solid |

| Melting Point | 151–156 °C |

| Solubility | Soluble in DMSO, MeCN, Acetone; Sparingly soluble in |

| Stability | Stable to air/moisture indefinitely; Stable to anhydrous base/Pd |

Critical Note: Do not confuse this compound with the free 5-Bromo-2-thienylboronic acid (CAS 162607-17-2), which has a molecular weight of 206.85 g/mol . The MIDA ester is approximately 53% heavier due to the protecting ligand.

Part 2: Mechanistic Principles (The MIDA "Switch")

The utility of this compound relies on the reversible switching of the boron atom's hybridization state.

-

Protected State (

): The MIDA ligand forms a dative B-N bond, filling the boron's empty p-orbital. This shuts down the transmetalation pathway required for Suzuki-Miyaura coupling, allowing the molecule to act solely as an aryl bromide electrophile. -

Active State (

): Hydrolysis removes the MIDA ligand, restoring the Lewis acidic empty p-orbital. The boron can now bind hydroxide or alkoxide bases to form the boronate "ate" complex, which undergoes transmetalation with Palladium.

Diagram 1: The Hybridization Switch Mechanism

Part 3: Experimental Protocols

The following protocols are designed for high-fidelity synthesis and coupling.

Protocol A: Synthesis of 5-Bromo-2-thiophenyl MIDA Ester

Rationale: Direct condensation is preferred for scale-up to avoid lithium-halogen exchange issues on the brominated ring.

-

Reagents: 5-Bromo-2-thienylboronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid) (1.2 equiv).

-

Solvent System: Toluene:DMSO (10:1). The DMSO dissolves the polar MIDA, while Toluene allows azeotropic removal of water.

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

-

Reflux for 12–16 hours.

-

Concentrate the mixture under reduced pressure.

-

Purification: The residue is often recrystallized from Acetone/Ether or purified via silica gel chromatography (Eluent:

). MIDA esters are stable on silica.

-

-

Validation: Check

NMR. A shift from ~29 ppm (broad,

Protocol B: Iterative Cross-Coupling (ICC)

Rationale: This protocol enables the coupling of the bromine end without affecting the boron moiety.

-

Coupling Partner: Aryl boronic acid (1.2 equiv).

-

Catalyst:

/ SPhos (or -

Base: Anhydrous

or-

Critical: Water must be strictly excluded to prevent premature MIDA hydrolysis.

-

-

Solvent: Dioxane or THF (Anhydrous).

-

Conditions: 60 °C for 12 hours.

-

Workup: Standard aqueous extraction. The product (Structure:

-Thiophene-B(MIDA)) retains the MIDA group.

Protocol C: Hydrolytic Deprotection (Activation)

Rationale: To use the thiophene boron for a subsequent coupling, the MIDA group must be removed.

-

Fast Hydrolysis (Bulk Deprotection):

-

Dissolve MIDA ester in THF.

-

Add 1M aq. NaOH (3 equiv). Stir at 23 °C for 10 min.

-

Quench with phosphate buffer. Extract the free boronic acid.

-

-

Slow Release (In-situ Coupling):

-

Use

(3M aq) / Dioxane (5:1) at 60 °C. -

The MIDA hydrolyzes slowly, releasing the unstable boronic acid at a rate that matches the catalytic cycle, preventing protodeboronation (a common issue with 2-thienyl boronates).

-

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of using 5-Bromo-2-thiophenylboronic acid MIDA ester to build a defined oligomer (e.g., A-B-C type).

Diagram 2: Iterative Synthesis Workflow

References

-

Sigma-Aldrich. 5-Bromo-2-thiophenylboronic acid MIDA ester Product Specification. Retrieved from

-

Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Retrieved from

-

Gonzalez, J. A., et al. (2016).[2] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[2][3][4][5][6] Nature Chemistry, 8, 1067–1075.[3] Retrieved from [3]

-

Hollinger, J., et al. (2015). "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions." Macromolecules, 48(24). Retrieved from

-

BLDpharm. Product Analysis: 5-Bromo-2-thiophenylboronic acid MIDA ester. Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemica.com [medchemica.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. escholarship.org [escholarship.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Strategic Utilization of 5-Bromo-2-thiophenylboronic Acid MIDA Ester

[1]

Executive Summary

In the landscape of modular organic synthesis, 5-Bromo-2-thiophenylboronic acid MIDA ester represents a pivotal "amphoteric" building block.[1] It solves a fundamental problem in cross-coupling: the incompatibility of having both a nucleophile (boron species) and an electrophile (halide) on the same molecule during catalysis.

By masking the boronic acid as a N-methyliminodiacetic acid (MIDA) ester, the boron center is rehybridized from sp² to sp³, rendering it chemically inert to transmetallation.[2] This allows the molecule to undergo chemoselective coupling at the bromine position first.[1] Subsequently, mild aqueous hydrolysis restores the reactive sp² boronic acid, enabling a second coupling event. This "catch-and-release" mechanism is the cornerstone of Iterative Cross-Coupling (ICC) , facilitating the rapid assembly of poly-heterocycles, organic semiconductors, and complex natural product analogs.

Molecular Architecture & Mechanistic Logic

The utility of this reagent stems from the reversible switching of the boron atom's hybridization state.[1][3]

-

The Active State (Boronic Acid): The boron atom is sp² hybridized with a vacant p-orbital.[1] This orbital is essential for the transmetallation step in the Suzuki-Miyaura catalytic cycle.[1]

-

The Latent State (MIDA Ester): The MIDA ligand forms a rigid bicyclic cage. The nitrogen atom donates its lone pair into the boron's empty p-orbital (N→B dative bond), forcing the boron into a tetrahedral sp³ geometry. In this state, the boron cannot accept electron density from a palladium-oxo complex, effectively shutting down the cross-coupling pathway.

Visualization: The Hybridization Switch

The following diagram illustrates the structural transition that dictates reactivity.

Caption: Reversible switching of Boron hybridization controls reactivity in Suzuki-Miyaura coupling.

Synthesis Protocol: Preparation of the Building Block

While commercially available, synthesizing the MIDA ester from the parent boronic acid is a common requirement to ensure high purity or when derivatizing specific isomers.

Precursor: 5-Bromo-2-thienylboronic acid (CAS: 162607-17-2) Reagent: MIDA Anhydride (More efficient than MIDA acid + Dean-Stark)[1]

Protocol A: MIDA Anhydride Method (Recommended)

This method avoids the need for azeotropic water removal and typically results in higher yields.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 5-Bromo-2-thienylboronic acid (1.0 equiv) and MIDA Anhydride (1.5 equiv).

-

Solvent: Add anhydrous 1,4-dioxane (0.5 M concentration relative to boronic acid).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 12–18 hours.

-

Workup:

-

Purification: Recrystallize from Acetone/Ether or purify via silica gel chromatography (Eluent: Et₂O/MeCN). MIDA boronates are stable on silica.[1][3][6][7]

Data Summary for Characterization:

| Property | Value / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 195–200 °C (Decomposes) |

| ¹¹B NMR | δ ~10-12 ppm (Characteristic of sp³ B)[1] |

| Stability | Stable to air and moisture indefinitely on the benchtop |

The Iterative Cross-Coupling (ICC) Workflow[6][7]

This section details how to use 5-Bromo-2-thiophenylboronic acid MIDA ester to link three distinct units (A-B-C).

Phase 1: Chemoselective Coupling (The "Catch")

Objective: Couple the Bromine end of the MIDA ester with Boronic Acid "A".[1]

-

Reagents: Boronic Acid A (1.2 equiv), MIDA Ester (1.0 equiv), Pd(OAc)₂/SPhos or Pd(PPh₃)₄.

-

Base: Anhydrous K₃PO₄ or Cs₂CO₃.[1]

-

Solvent: THF or Dioxane (Must be anhydrous).[1]

-

Mechanism: The anhydrous conditions prevent the hydrolysis of the MIDA group.[1] The Pd catalyst inserts into the C-Br bond.[1] The MIDA-boron remains spectator.[1]

-

Outcome: An intermediate where Unit A is attached to the thiophene, and the MIDA group is still intact.

Phase 2: Deprotection (The "Release")

Objective: Unmask the boronic acid for the next step.[1]

-

Standard Method (Fast): Dissolve intermediate in THF. Add 1M aqueous NaOH (3 equiv). Stir at 23°C for 10-30 mins. Quench with phosphate buffer.[1]

-

Slow-Release Method (In Situ): If the resulting boronic acid is unstable (common with thiophenes), use K₃PO₄ in a biphasic mixture (THF/H₂O) during the next coupling step. The boronic acid is released slowly and consumed immediately, preventing decomposition (protodeboronation).

Phase 3: Second Coupling

Objective: React the newly liberated boronic acid with Halide "C".[1]

Visualization: ICC Workflow

Caption: Step-by-step workflow for utilizing the bifunctional nature of the MIDA ester.

Critical Troubleshooting & Optimization

Solubility Issues

MIDA boronates are highly polar.[1] They are often insoluble in non-polar solvents (Hexanes, Toluene) but soluble in THF, MeCN, and Acetone.

-

Tip: For column chromatography, use mixtures of EtOAc/MeCN or DCM/MeOH . Standard Hexane/EtOAc gradients may not move the compound.[1]

Protodeboronation

2-Thiophenylboronic acids are notoriously prone to protodeboronation (loss of the boron group) after hydrolysis.[1]

-

Solution: Avoid isolating the free boronic acid if possible.[1] Use the Slow-Release Protocol (Gillis & Burke, 2007).[2] Perform the deprotection and the second coupling in one pot using K₃PO₄ and water.[1] The base releases the boronic acid at a rate matching the cross-coupling cycle, keeping the concentration of free boronic acid low.

Monitoring Reaction Progress

Since MIDA boronates are silica-stable, they can be monitored via TLC.[1][9]

-

Visualization: They are UV active (due to the thiophene).

-

Stain: They stain with KMnO₄ or Curcumin (turns red/orange indicating boron).[1]

References

-

Gillis, E. P., & Burke, M. D. (2007).[2][8][10] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[1][10] Journal of the American Chemical Society. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2][10] Journal of the American Chemical Society. [Link]

-

Uno, B. E., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids.[3][4][8] Organic Syntheses. [Link]

Sources

- 1. CAS 162607-17-2: 5-bromo-2-thienylboronic acid [cymitquimica.com]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. orgsyn.org [orgsyn.org]

- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

Suzuki coupling protocols using 5-Bromo-2-thiophenylboronic acid MIDA ester.

Application Note: Suzuki Coupling Protocols using 5-Bromo-2-thiophenylboronic acid MIDA Ester

Executive Summary

5-Bromo-2-thiophenylboronic acid MIDA ester (CAS: 1160670-34-3) is a bifunctional "amphoteric" building block that revolutionizes the synthesis of polythiophenes and complex drug scaffolds. Unlike standard boronic acids, the MIDA (N-methyliminodiacetic acid) ester moiety acts as a temporary "mask" for the boron species.

This reagent solves two critical failure modes in thiophene chemistry:

-

Oligomerization: It prevents the uncontrolled polymerization often seen when using unstable halo-boronic acids.

-

Protodeboronation: 2-Thienyl boronic acids are notoriously unstable, rapidly degrading in aqueous base. The MIDA ester stabilizes the boron center until activation is explicitly triggered.

This guide details the Iterative Cross-Coupling (ICC) protocols required to utilize this reagent as both an electrophile (reacting at the bromide) and a nucleophile (reacting at the boron).

Strategic Overview: The MIDA Logic

The utility of this reagent relies on the orthogonality between the halide and the MIDA-protected boron. You must choose the correct protocol based on which end of the molecule you intend to react.

-

Path A (Electrophilic Mode): Coupling at the Bromide.[1][2][3] The MIDA ester remains intact.[2] Requires anhydrous conditions.[1]

-

Path B (Nucleophilic Mode): Coupling at the Boron. The MIDA ester is hydrolyzed to release the active boronic acid.[2][3][4] Requires aqueous basic conditions.

Workflow Diagram: The Iterative Cycle

Figure 1: The MIDA Iterative Cross-Coupling Cycle. Note that the MIDA group survives Step 1, allowing for purification before Step 2.

Protocol A: Chemoselective Coupling at the Bromide (MIDA Retention)

Objective: To couple an external boronic acid/ester to the 5-position of the thiophene ring without disturbing the MIDA ester at the 2-position.

Mechanism: Under anhydrous conditions, the MIDA boron is coordinatively saturated (sp3 hybridized) and cannot undergo transmetallation. It behaves as a spectator group.

Materials

-

Electrophile: 5-Bromo-2-thiophenylboronic acid MIDA ester (1.0 equiv).

-

Nucleophile: Aryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/XPhos (for sterically hindered partners).

-

Base: K₃PO₄ (Anhydrous, finely ground) or CsF. Do not use aqueous base.

-

Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Procedure

-

Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charging: Add the 5-Br-2-Th-BMIDA, the external boronic acid, base (3.0 equiv), and catalyst to the vial.

-

Solvation: Add anhydrous THF (0.1 M concentration relative to the bromide).

-

Reaction: Seal the vial and heat to 60°C for 12–24 hours.

-

Note: Thiophenes are thermally robust, but MIDA esters can degrade >100°C over long periods.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with water (briefly) or brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification (Crucial):

-

MIDA boronates are stable on silica gel.

-

Eluent: Use Et₂O/MeOH or EtOAc/MeCN. MIDA esters are polar; standard Hexane/EtOAc may not move them.

-

Visual: MIDA esters often appear as UV-active spots that stain with KMnO₄.

-

Protocol B: Coupling at the Boron (MIDA Activation)

Objective: To activate the MIDA-protected boron for coupling with an aryl halide.

Mechanism: Hydrolysis of the MIDA ester releases the free boronic acid (or boronate anion). Because 2-thienyl boronic acids are unstable (protodeboronation), this hydrolysis must be controlled ("Slow Release") or performed in situ.

Materials

-

Nucleophile: MIDA-protected Thiophene (from Protocol A or starting material) (1.0 equiv).

-

Electrophile: Aryl Halide (Br, I, or Cl with activated ligands) (1.0 equiv).

-

Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos (2–5 mol%).

-

Why SPhos/XPhos? These ligands are exceptionally good at speeding up the coupling rate relative to the protodeboronation rate.

-

-

Base/Hydrolysis Agent: KOH or NaOH (3.0–5.0 equiv).

-

Solvent: THF:Water (10:1 to 5:1 ratio).

Step-by-Step Procedure

-

Degassing: Vigorously degas the THF and Water separately (sparge with Argon for 15 mins). Oxygen promotes homocoupling and catalyst death.

-

Assembly: In a reaction tube, combine the MIDA-thiophene, Aryl Halide, and Catalyst.

-

Solvent Addition: Add THF.

-

Activation: Add the aqueous base solution.

-

Pro-Tip: For difficult substrates, use a "Slow Release" protocol: Heat the mixture to 60°C. The biphasic nature ensures the MIDA hydrolyzes slowly at the interface, keeping the concentration of free boronic acid low (preventing decomposition) but sufficient for the catalyst.

-

-

Reaction: Stir at 60°C for 4–16 hours.

-

Monitoring: Watch for the disappearance of the MIDA ester by TLC (MIDA esters are distinctively polar).

-

-

Workup:

-

Dilute with Et₂O.[2]

-

Wash with NH₄Cl (sat) to neutralize residual base.

-

Extract, dry, and purify via standard silica chromatography.

-

Comparative Data: Base & Solvent Effects[4][5]

The choice of base is critical for the hydrolysis step (Protocol B).

| Base System | Hydrolysis Rate | Risk of Protodeboronation | Recommended Use |

| K₃PO₄ (aq) | Slow | Low | Standard substrates; may be too slow for sterically hindered thiophenes. |

| NaOH / KOH (aq) | Fast | High | Preferred for Thiophenes. Requires high-activity catalysts (XPhos/SPhos) to couple faster than the acid degrades. |

| Ba(OH)₂ | Very Fast | Moderate | Specialized cases for insoluble MIDA esters. |

| NaHCO₃ | Negligible | Low | Not suitable for MIDA hydrolysis; used for standard boronic acids only. |

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boron)[1]

-

Symptom:[3][4][5][6][7][8] You isolate the de-borylated thiophene (H-Thiophene-Ar) instead of the coupled product.

-

Cause: The free boronic acid formed faster than the catalyst could couple it, or the pH was too high for too long.

-

Solution:

-

Switch to anhydrous slow-release : Use K₃PO₄ (finely ground) with a minimal amount of water (e.g., 5 equivalents of H₂O total) in Dioxane.

-

Increase Catalyst Loading: Push the coupling rate to beat the decomposition rate.

-

Use Copper(I) Thiophene-2-carboxylate (CuTC) as a co-catalyst (Liebeskind-Srogl variant) if coupling with thioesters.

-

Issue: Low Solubility

-

Symptom:[3][4][5][6][7][8] MIDA ester remains solid during reaction.[9]

-

Solution: MIDA esters are soluble in THF, DMSO, and MeCN but poor in Toluene/Hexanes. Use THF as the primary solvent. If using MeCN, ensure the temperature is >45°C.

Issue: Catalyst Poisoning

-

Symptom:[3][4][5][6][7][8][10] Reaction stalls at 30% conversion.

-

Cause: Sulfur in the thiophene ring can coordinate to Pd.

-

Solution: Use Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ) which are robust against sulfur poisoning.

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[11] Journal of the American Chemical Society, 2007 , 129(21), 6716–6717.[11]

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." Journal of the American Chemical Society, 2010, 132(32), 11009–11011.

-

Holcroft, J. M.; et al. "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions." Macromolecules, 2015, 48(19), 6929–6940.

-

Sigma-Aldrich (Merck).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. escholarship.org [escholarship.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. grillolabuc.com [grillolabuc.com]

- 11. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

experimental setup for reactions with 5-Bromo-2-thiophenylboronic acid MIDA ester

Application Note & Protocol Guide | Version 2.1

Strategic Overview

5-Bromo-2-thiophenylboronic acid MIDA ester (CAS: 943552-31-6) is a high-value bifunctional building block designed to overcome the inherent instability of 2-substituted thiophene boronic acids.

In standard organic synthesis, 2-thienyl boronic acids are notoriously prone to protodeboronation (hydrolytic cleavage of the C–B bond) under aqueous basic conditions, leading to low yields and difficult purification. The MIDA (N-methyliminodiacetic acid) ester protects the boron center by rehybridizing it from a Lewis-acidic

This guide details the experimental setup for utilizing this molecule in Iterative Cross-Coupling (ICC) , enabling the synthesis of complex polythiophenes and pharmaceutical scaffolds without the need for unstable intermediates.

Mechanistic Foundation: The Boron Switch

Understanding the hybridization switch is critical for experimental success. The MIDA ligand acts as a "switch" that turns boron reactivity OFF or ON based on the reaction environment.

Diagram 1: The MIDA Protection/Deprotection Mechanism

Caption: The reversible rehybridization of the boron center. The

Experimental Protocols

Phase 1: Chemoselective Coupling at the Bromide (MIDA-Intact)

Objective: Functionalize the 5-position (C-Br) while keeping the Boron-MIDA moiety intact. Critical Constraint: The reaction must remain anhydrous . The presence of water and base will trigger premature hydrolysis of the MIDA ester.

Reagents & Setup

-

Substrate: 5-Bromo-2-thiophenylboronic acid MIDA ester (1.0 equiv).

-

Coupling Partner: Boronic Acid / Pinacol Ester (1.2–1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(PPh₃)₄.

-

Base: Anhydrous K₃PO₄ (3.0 equiv) or Cs₂CO₃.

-

Solvent: Anhydrous DMF or 1,4-Dioxane (Degassed).

-

Temperature: 60–80°C.

Step-by-Step Protocol

-

Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

-

Loading: Add the 5-Br-thiophene MIDA ester, the coupling partner (e.g., aryl boronic acid), anhydrous base, and catalyst to the vial.

-

Solvation: Seal the vial and purge with inert gas. Add anhydrous solvent via syringe.

-

Note: MIDA esters have poor solubility in non-polar solvents (Hexanes/Toluene). DMF, DMSO, and THF are preferred.

-

-

Reaction: Heat to 60–80°C for 12–24 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The MIDA ester is stable on silica.[1] You can monitor the disappearance of the bromide.

-

-

Workup: Dilute with EtOAc, wash with water (to remove salts), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

-

Eluent: MIDA esters are polar. Use EtOAc/MeCN mixtures or MeOH/DCM. Do not use standard Hexane/EtOAc gradients as the MIDA ester may streak or not elute.

-

Phase 2: "Slow-Release" Coupling of the Boron

Objective: React the Boron moiety with an Aryl Halide.[1] Critical Constraint: Do NOT use "Fast Release" conditions (e.g., NaOH/EtOH) for thiophenes. The rapid generation of free 2-thienyl boronic acid leads to decomposition. Use the "Slow Release" protocol to generate the active species in situ at a rate that matches the catalytic cycle.

Reagents & Setup

-

Substrate: Thiophene MIDA ester (from Phase 1).

-

Coupling Partner: Aryl Chloride/Bromide (1.0 equiv).[2]

-

Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%) (Buchwald 2nd Gen precatalysts are also effective).

-

Base: K₃PO₄ (3.0–7.5 equiv).

-

Solvent: THF : Water (10:1 to 5:1 ratio).

-

Temperature: 60°C.

Step-by-Step Protocol

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in THF and stir for 10 mins to generate the active catalyst species.

-

Reaction Assembly: Add the Thiophene MIDA ester, Aryl Halide, and solid K₃PO₄ to a reaction vessel.

-

Initiation: Add the catalyst solution and the specific volume of degassed water.

-

Mechanistic Insight: The K₃PO₄/Water system hydrolyzes the MIDA ester slowly. This keeps the standing concentration of free boronic acid low, preventing protodeboronation while supplying enough for the Pd cycle.

-

-

Reaction: Stir vigorously at 60°C.

-

Time: Typically 6–24 hours.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Purification: Standard silica chromatography.

Iterative Cross-Coupling (ICC) Workflow

This molecule allows for the modular assembly of polythiophenes or complex heterocycles.

Diagram 2: The ICC Cycle

Caption: The linear assembly line. The MIDA group survives Step 1, allowing purification before activation in Step 2.

Data Summary & Troubleshooting

Solvent & Stability Compatibility Table

| Parameter | Compatible | Incompatible | Reason |

| Solvents | THF, MeCN, DMSO, DMF, MeOH | Hexanes, Pentane | MIDA esters are highly polar; poor solubility in alkanes. |

| Chromatography | Silica Gel (Standard) | Alumina (Basic) | Stable on silica; can be eluted with EtOAc/MeOH. |

| Acids | Weak acids (dilute HCl) | Strong acids (TFA) | Acid accelerates hydrolysis; TFA can decompose thiophenes. |

| Bases | K₃PO₄, Cs₂CO₃, NaHCO₃ | NaOH, KOH (in excess) | Strong hydroxide triggers "Fast Release" (bad for thiophenes). |

Troubleshooting Guide

-

Problem: Low yield in Phase 2 (Boron coupling).

-

Cause: Protodeboronation of the thiophene.

-

Solution: Reduce water content (move from 5:1 to 10:1 THF:Water) or lower temperature to 45–50°C. Ensure SPhos is fresh (oxidized phosphines are ineffective).

-

-

Problem: MIDA ester not eluting during purification.

-

Cause: Solvent too non-polar.

-

Solution: Switch to 100% EtOAc or EtOAc:MeCN (5:1). MIDA esters often require a "flush" to move off the column.

-

-

Problem: MIDA cleavage during Phase 1.

-

Cause: Wet solvent or hygroscopic base.

-

Solution: Flame-dry glassware and use fresh anhydrous base.

-

References

-

Gillis, E. P., & Burke, M. D. (2007).[3] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks." Journal of the American Chemical Society.[3]

-

Gonzalez, J. A., et al. (2016).[4] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[5][6] Nature Chemistry.[5]

-

Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids."[1] Journal of the American Chemical Society.[3]

-

Jahnke, A. A., et al. (2016). "A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters." Journal of the American Chemical Society.[3]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis with 5-Bromo-2-thiophenylboronic acid MIDA Ester

This Application Note is structured as a technical guide for the use of 5-Bromo-2-thiophenylboronic acid MIDA ester (CAS: 943552-31-6) in advanced organic synthesis. It synthesizes methodologies pioneered by the Burke Group and recent advancements in conjugated polymer synthesis.

Introduction: The "MIDA Paradox" in Thiophene Chemistry

Thiophene derivatives are ubiquitous in pharmaceuticals (e.g., Plavix, Zyprexa) and organic electronics (e.g., P3HT). However, the synthesis of defined oligothiophenes is historically plagued by the instability of 2-thiophenylboronic acids, which undergo rapid protodeboronation (loss of the boron group) under standard cross-coupling conditions.

5-Bromo-2-thiophenylboronic acid MIDA ester represents a strategic solution. By masking the boronic acid as a N-methyliminodiacetic acid (MIDA) ester, the boron center is rehybridized from sp² to sp³. This confers two critical properties:

-

Orthogonality: The B-MIDA motif is chemically inert to anhydrous cross-coupling conditions, allowing the bromine handle (Br) to be reacted selectively.

-

Silica Stability: Unlike boronic acids, the MIDA ester is stable towards silica gel chromatography, enabling easy purification of intermediates.[1][2]

This guide details the use of this building block for Iterative Cross-Coupling (ICC) and Controlled Polymerization .

Mechanistic Workflow & Logic

The utility of this reagent relies on switching between its "Inert" and "Active" states.

The Reactivity Switch

-

State A (Inert/Protected): In anhydrous conditions, the B-N dative bond locks the boron. The molecule acts purely as an Aryl Bromide electrophile .

-

State B (Active/Deprotected): Under mild aqueous basic conditions (e.g., NaOH, NaHCO₃), the MIDA group hydrolyzes, releasing the free boronic acid. The molecule acts as a Nucleophile .

Visualization: The Iterative Cycle

The following diagram illustrates the "Burke Cycle" for synthesizing defined oligomers using this building block.

Caption: The Iterative Cross-Coupling (ICC) cycle. The MIDA group protects the boron center during the first coupling, then is removed to allow the next coupling.

Detailed Experimental Protocols

Protocol A: Chemoselective Coupling (Reacting the Bromide)

Objective: Couple an external Boronic Acid (R-B(OH)₂) to 5-Bromo-2-thiophenylboronic acid MIDA ester without disturbing the MIDA group.

Reagents:

-

5-Bromo-2-thiophenylboronic acid MIDA ester (1.0 equiv)

-

Aryl Boronic Acid Partner (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄ (Anhydrous, 3.0 equiv)

-

Solvent: Anhydrous THF or Dioxane (0.1 M concentration)

Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the MIDA ester, boronic acid partner, Pd catalyst, ligand, and anhydrous K₃PO₄.

-

Solvation: Add anhydrous THF. Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 60°C for 12–24 hours.

-

Note: Monitor by TLC.[3] The MIDA ester is usually visible under UV.

-

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc). Wash with water (x1) and brine (x1). Dry over MgSO₄ and concentrate.

-

Purification (Crucial): See Protocol C.

Protocol B: MIDA Hydrolysis (Activation)

Objective: Remove the MIDA group to generate the active 5-Bromo-2-thiophenylboronic acid (or derivative) for the next step.

Reagents:

Procedure:

-

Dissolution: Dissolve the MIDA boronate in THF (0.1 M).

-

Hydrolysis: Add 1M NaOH (3.0 equiv). Stir vigorously at RT for 10–30 minutes.

-

Observation: The reaction is typically fast. TLC will show the disappearance of the MIDA spot (which stays at baseline in ether) and appearance of the boronic acid (often streaks or runs differently).

-

-

Quench: Quench with Phosphate Buffer (pH 7.0) or dilute HCl (carefully) to neutralize.

-

Extraction: Extract immediately with EtOAc or Et₂O. The free boronic acid is now ready for the next coupling.

-

Caution: Thiophenylboronic acids are unstable.[4] Use immediately in the next step; do not store.

-

Protocol C: The "Silica Switch" Purification

MIDA boronates possess a unique "binary" affinity for silica gel, allowing for a highly effective purification strategy known as "Catch and Release."

| Solvent System | Behavior | Application |

| Et₂O (Diethyl Ether) | Sticks (Rf ≈ 0) | Use to wash away non-polar impurities while MIDA product stays on column. |

| THF / MeOH | Elutes (Rf ≈ 1) | Use to release and collect the pure MIDA product. |

| EtOAc / Acetone | Separates | Standard chromatography (Rf varies) for separating different MIDA species. |

Purification Steps:

-

Load crude mixture onto a silica column.

-

Flush with Et₂O: Elutes organic impurities, catalyst ligands, and de-borylated byproducts. The MIDA product remains at the top of the column.

-

Flush with THF (or 10% MeOH in Et₂O): The MIDA product elutes rapidly.

Advanced Application: Controlled Polymerization

For researchers in materials science, this reagent is used to synthesize Poly(3-hexylthiophene) (P3HT) and other conjugated polymers via Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP) .

Why use MIDA? Standard boronic acid monomers decompose before polymerization is complete, leading to low molecular weights. MIDA monomers provide a "Slow Release" reservoir.[1]

SCTP Conditions (Example):

-

Monomer: 5-Bromo-2-thiophenylboronic acid MIDA ester (functionalized with alkyl chains if needed).

-

Initiator: Pd(tBu₃P)₂ dimer or Pd-PEPPSI-IPr.

-

Base/Phase: Biphasic system (THF / aq. K₃PO₄).

-

Mechanism: The aqueous base slowly hydrolyzes the MIDA ester.[1] The concentration of free boronic acid remains low but constant, matching the rate of polymerization and preventing protodeboronation.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| MIDA Hydrolysis during Coupling | Water in solvent or hygroscopic base. | Use strictly anhydrous K₃PO₄ and dry THF. Store base in a desiccator. |

| Protodeboronation (Loss of B) | Reaction temperature too high (>80°C) or base too strong. | Lower temp to 60°C. Switch base from K₃PO₄ to Cs₂CO₃ or K₂CO₃. |

| Poor Solubility | MIDA esters are polar. | Use THF or DMF instead of Toluene/Hexane. MIDA esters are often insoluble in Et₂O. |

| Product "Stuck" on Column | Eluting with wrong solvent. | Do not use Hexane/EtOAc gradients if the product is very polar. Add 1-5% Acetone or use THF to elute. |

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Gillis, E. P., & Burke, M. D. (2009).[9] Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis. Aldrichimica Acta, 42(1), 3–13. Link

-

Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

-

Hollinger, J., & Seferos, D. S. (2014). MIDA-Boronates for the Controlled Synthesis of Polythiophenes. Macromolecules, 47(15), 5029–5039. Link

-

Sigma-Aldrich. (n.d.). MIDA Boronates Technical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. experts.illinois.edu [experts.illinois.edu]

5-Bromo-2-thiophenylboronic acid MIDA ester for synthesis of conductive polymers

Application Notes & Protocols

Topic: 5-Bromo-2-thiophenylboronic acid MIDA Ester for the Synthesis of High-Performance Conductive Polymers

Audience: Researchers, scientists, and drug development professionals in materials science, organic electronics, and medicinal chemistry.

Executive Summary

The synthesis of structurally precise, high molecular weight conjugated polymers is a cornerstone for advancing organic electronics. Polythiophenes, in particular, are lauded for their stability and electronic properties, making them ideal for applications in organic field-effect transistors (OFETs), sensors, and solar cells.[1][2] Traditional synthetic routes, such as Suzuki-Miyaura polycondensation, have often been hampered by the instability of thiophene boronic acid monomers, which are susceptible to premature protodeboronation, leading to low molecular weight polymers and defects in the polymer backbone.[1][3]

This application note details the strategic advantages and provides a comprehensive protocol for utilizing 5-Bromo-2-thiophenylboronic acid MIDA ester, a next-generation monomer designed to overcome these challenges. The N-methyliminodiacetic acid (MIDA) protecting group imparts exceptional stability to the boronic acid, rendering the monomer a bench-stable, crystalline solid that is compatible with standard purification techniques like silica gel chromatography.[4][5][6] The MIDA group's key function is to enable a slow, controlled in situ release of the reactive boronic acid under specific aqueous basic conditions, effectively suppressing common side reactions and facilitating a controlled, chain-growth polymerization.[7][8] This leads to the synthesis of high-purity, high molecular weight, and low-dispersity polythiophenes, paving the way for materials with superior performance and reproducibility.

The Challenge with Conventional Thiophene Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but its application in polymerization has been challenging. Thiophene-derived boronic acids are notoriously unstable and prone to decomposition, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This process is often accelerated by the very conditions required for polymerization (base, residual water, palladium catalysts) and leads to several critical issues:

-

Premature Chain Termination: Protodeboronation of the monomer or the growing polymer chain end caps the chain, preventing further propagation and severely limiting the achievable molecular weight.[1][3]

-

Stoichiometric Imbalance: The degradation of the boronic acid monomer disrupts the precise 1:1 stoichiometry required for efficient step-growth polymerization, further depressing molecular weight.

-

Low Yields and Impurities: Side reactions and monomer instability result in lower yields of the target polymer and introduce difficult-to-remove impurities.[1]

The MIDA boronate strategy was developed by Professor Martin Burke and colleagues to address these fundamental limitations by reversibly attenuating the reactivity of the boronic acid.[4][8]

The MIDA Boronate Advantage: A Paradigm Shift

N-methyliminodiacetic acid (MIDA) chelates the boron atom, changing its hybridization from sp² to sp³ and forming a stable, tridentate complex.[4] This structural change imparts several transformative properties.

Key Advantages:

-

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[5][6]

-

Suppression of Side Reactions: The MIDA group effectively "protects" the boronic acid from unwanted side reactions like protodeboronation and homocoupling under anhydrous cross-coupling conditions.[7][8]

-

Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions to slowly release the free boronic acid in situ. This slow release maintains a low, steady-state concentration of the highly reactive species, ensuring it engages in productive cross-coupling rather than decomposition.[4]

-

Enabling Catalyst-Transfer Polycondensation (CTP): The stability and controlled reactivity of MIDA boronates are crucial for achieving a living, chain-growth polymerization mechanism known as Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP).[7][9][10] In SCTP, the palladium catalyst remains associated with the growing polymer chain end, "walking" along the backbone as it adds new monomer units, leading to polymers with predictable molecular weights and low dispersity.[11]

Chemical Structure of the Monomer

Caption: Structure of the key monomer.

Mechanism: Controlled Deprotection and Polymerization

The success of the polymerization hinges on the controlled hydrolysis of the MIDA ester to generate the active boronic acid, which then participates in the Suzuki-Miyaura catalytic cycle.

Caption: Logical flow of MIDA boronate activation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of poly(thiophene) via Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) using 5-Bromo-2-thiophenylboronic acid MIDA ester.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Recommended Supplier/Grade |

| 5-Bromo-2-thiophenylboronic acid MIDA ester | 943552-31-6 | 321.00 g/mol | Sigma-Aldrich, >95% |

| RuPhos Pd G3 Precatalyst | 1445085-87-9 | 860.67 g/mol | Sigma-Aldrich, Strem |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | ACS Reagent Grade, ≥85% |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous, ≥99.9% |

| Deionized Water | 7732-18-5 | 18.02 g/mol | 18.2 MΩ·cm |

| Methanol | 67-56-1 | 32.04 g/mol | ACS Reagent Grade |

| Chloroform | 67-66-3 | 119.38 g/mol | HPLC Grade |

| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 | 39.95 g/mol | Ultra High Purity (99.999%) |

Step-by-Step Polymerization Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura polycondensation of thienyl MIDA boronates.[12][13]

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and anhydrous solvent are air-sensitive and should be handled under an inert atmosphere.

Workflow Overview:

Caption: General experimental workflow.

Detailed Steps:

-

Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of argon or nitrogen.

-

Reaction Setup:

-

To the cooled Schlenk flask, add 5-Bromo-2-thiophenylboronic acid MIDA ester (e.g., 100 mg, 0.311 mmol).

-

In a glovebox or under a positive pressure of argon, add the RuPhos Pd G3 precatalyst. The monomer-to-catalyst ratio determines the target degree of polymerization (DP). For a target DP of 50, use a 50:1 ratio (0.00622 mmol, 5.35 mg).

-

Seal the flask with a rubber septum, remove from the glovebox (if used), and connect to a Schlenk line.

-

Add anhydrous THF (e.g., 5 mL) via a gas-tight syringe. Stir the mixture at room temperature to dissolve the solids.

-

-

Base Preparation:

-

In a separate vial, prepare the aqueous base solution by dissolving KOH (e.g., 52 mg, 0.933 mmol, 3 equivalents) in deionized water (e.g., 1 mL).

-

Thoroughly degas the base solution by bubbling argon through it for at least 20 minutes. The removal of oxygen is critical to prevent oxidative degradation of the Pd(0) catalyst.

-

-

Polymerization Initiation and Propagation:

-

Using a degassed syringe, add the aqueous KOH solution to the stirred reaction mixture in the Schlenk flask. The mixture will become biphasic.

-

Immerse the flask in a preheated oil bath at 55-60 °C.

-

Allow the reaction to stir vigorously for 12-24 hours under a positive pressure of argon. The optimal reaction time may vary and can be monitored by taking aliquots for Gel Permeation Chromatography (GPC) analysis.

-

-

Reaction Quenching and Work-up:

-

After the desired time, cool the reaction to room temperature.

-

To ensure all polymer chains are capped, an end-capping agent like 2-bromothiophene can be added and stirred for an additional 1-2 hours.

-

Pour the reaction mixture slowly into a beaker containing vigorously stirring methanol (e.g., 100 mL). The polymer will precipitate as a solid.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with water, methanol, and acetone to remove residual salts and oligomers.

-

For high-purity material, Soxhlet extraction is recommended. Sequentially extract the crude polymer with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight fractions. The desired polymer is then extracted with chloroform or chlorobenzene.

-

Concentrate the chloroform solution via rotary evaporation and precipitate the purified polymer again into methanol. . Collect the final product by filtration and dry under high vacuum at 40 °C overnight.

-

Expected Results & Characterization

Following this protocol, poly(thiophene) can be synthesized with predictable molecular weights and low dispersity.

Table 2: Typical Polymerization Results

| Parameter | Value | Causality/Justification |

| Catalyst Loading (mol%) | 1-2% (vs. monomer) | Controls the number of growing chains. Lower loading targets higher molecular weight. RuPhos G3 is highly active, enabling low loadings. |

| Base | KOH (3 equiv.) | Metal hydroxide salts provide a faster, more effective hydrolysis of the thienyl MIDA boronate compared to weaker bases like K₃PO₄, ensuring the polymerization proceeds efficiently. |

| Solvent System | THF / H₂O (5:1 v/v) | The biphasic system is crucial. The polymerization occurs in the organic phase (THF), while the MIDA hydrolysis is facilitated at the interface with the aqueous base.[12] |

| Temperature | 55-60 °C | Provides sufficient thermal energy to drive the catalytic cycle without causing significant catalyst decomposition or excessive side reactions. |

| Typical Mₙ (GPC) | 10 - 25 kDa | Dependent on monomer:catalyst ratio. Demonstrates successful chain-growth polymerization. |

| Typical Đ (PDI) | 1.2 - 1.5 | A low dispersity (polydispersity index) is a hallmark of a controlled, living polymerization process enabled by the MIDA boronate monomer.[7][11] |

Characterization Techniques:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity (Đ).

-

¹H NMR Spectroscopy: To confirm the polymer structure. For regioregular poly(3-alkylthiophenes), the chemical shift of the α-methylene protons is indicative of the head-to-tail (HT) coupling percentage.[1]

-

UV-Vis Spectroscopy: To analyze the electronic properties. The absorption maximum (λₘₐₓ) in solution and thin film provides information on the effective conjugation length of the polymer backbone.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Polymer Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficient reaction time.3. Impure monomer. | 1. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.2. Extend the reaction time to 24 hours.3. Purify the monomer by recrystallization or chromatography if purity is below 95%. |

| Low Molecular Weight (Mₙ) | 1. Premature chain termination due to impurities (e.g., water in THF).2. Incorrect monomer:catalyst ratio. | 1. Use freshly opened anhydrous solvent. Ensure all glassware is scrupulously dried.2. Carefully re-calculate and weigh the catalyst. Use a lower catalyst loading to target higher Mₙ. |

| Broad Polydispersity (Đ > 1.8) | 1. Slow initiation or chain transfer/termination events.2. Catalyst decomposition. | 1. Use a highly active precatalyst like RuPhos G3 to ensure fast initiation.[11] 2. Maintain a consistent reaction temperature and ensure the system is free of oxygen. Adding a small excess of a supporting phosphine ligand can sometimes stabilize the catalyst.[7] |

| Bimodal GPC Trace | Incomplete initiation or a "critical length" phenomenon where polymerization slows significantly after a certain chain length.[9][10] | This can be complex. Ensure rapid and efficient initiation. Sometimes, the choice of phosphine ligand on the palladium catalyst can influence and mitigate this effect.[9][10] |

Conclusion

5-Bromo-2-thiophenylboronic acid MIDA ester represents a significant advancement in the synthesis of conductive polythiophenes. Its inherent stability, combined with the capacity for controlled in situ generation of the active boronic acid, directly addresses the core instability issues that have long plagued this area of polymer chemistry. By suppressing side reactions like protodeboronation, this monomer enables robust and reproducible access to high molecular weight, structurally well-defined polymers via Suzuki-Miyaura Catalyst-Transfer Polycondensation. The protocols and insights provided herein offer researchers a reliable platform for developing next-generation organic electronic materials with enhanced performance and predictability.

References

- RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene). ETH Library.

- Organic Syntheses Procedure, vol. 99, pp. 92-111. Organic Syntheses.

- MIDA-Boronate Monomers in Suzuki-Miyaura Catalyst-Transfer Polymerization. ACS Publications.

- 5-Bromo-2-thiophenylboronic acid mida ester | 943552-31-6. Sigma-Aldrich.

- MIDA Boronates. MilliporeSigma.

- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC.

- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications.

- MIDA boronate. Chem-Station Int. Ed.

- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate.

- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications.

- A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society.

- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. PMC.

- A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate.

- SYNTHESIS OF THIOPHENE-BASED CONJUGATED POLYMERS. Addis Ababa University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. etd.aau.edu.et [etd.aau.edu.et]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MIDA Boronates [sigmaaldrich.com]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Medicinal Chemistry Applications of 5-Bromo-2-thiophenylboronic Acid MIDA Ester

Executive Summary

5-Bromo-2-thiophenylboronic acid MIDA ester (CAS: 943552-31-6) represents a premier class of "amphibious" building blocks in medicinal chemistry. Unlike traditional thiophene boronic acids, which are plagued by rapid protodeboronation and instability, the MIDA (N-methyliminodiacetic acid) ester derivative offers indefinite benchtop stability and silica compatibility.

This guide details the application of this reagent in Small Molecule Iterative Cross-Coupling (SMICC) . By exploiting the orthogonality between the aryl bromide and the MIDA-protected boronate, researchers can synthesize complex poly-heterocyclic scaffolds common in kinase inhibitors, organic semiconductors, and natural products without intermediate purification of unstable boronic acids.

Mechanistic Foundation: The Hybridization Switch

The utility of MIDA boronates rests on a reversible hybridization switch that controls reactivity.[1]

-

The Problem: Free boronic acids possess a vacant p-orbital (

hybridized boron), making them Lewis acidic and susceptible to transmetallation (reaction) or protodeboronation (decomposition).[1][2] -

The MIDA Solution: The MIDA ligand acts as a tridentate chelator.[3][4][5] The nitrogen atom donates its lone pair to the boron center, filling the p-orbital and rehybridizing the atom to

. -

The Result: The

boron is coordinatively saturated.[3] It cannot undergo transmetallation with Palladium, rendering it inert to anhydrous cross-coupling conditions.[6]

Visualization: The Reactivity Switch

Caption: The MIDA ligand locks the boron in an inert sp3 state. Hydrolysis releases the reactive sp2 species.

Application 1: Chemoselective Coupling at the Bromide

Objective: Functionalize the C5 position of the thiophene ring while retaining the boron moiety for future steps.

Because the MIDA boronate is inert under anhydrous conditions, the bromine at the C5 position can be subjected to Suzuki, Stille, or Buchwald-Hartwig couplings without affecting the boron center.

Protocol A: Anhydrous Suzuki Coupling (C5-Functionalization)

Target: Synthesis of Aryl-Thiophene-MIDA intermediates.

Reagents:

-

Substrate: 5-Bromo-2-thiophenylboronic acid MIDA ester (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base:

(Anhydrous, finely ground) (3.0 equiv) -

Solvent: THF (Anhydrous) or DMF

-

Temperature: 60°C - 80°C

Step-by-Step:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the MIDA ester, aryl boronic acid, base, and catalyst.

-

Solvent Addition: Add anhydrous THF. Critical: Water must be excluded to prevent hydrolysis of the MIDA group.

-

Reaction: Seal and heat to 60°C for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with water (rapidly) and brine. Dry over

. -

Purification: Flash chromatography on silica gel. Elute with EtOAc/Hexanes (MIDA boronates are highly polar; often require 50-100% EtOAc or MeCN).

Validation Point:

Application 2: The "Slow-Release" Protocol

Objective: Reacting the Thiophene-Boron moiety.

Thiophene boronic acids are notoriously unstable. Rapid hydrolysis of the MIDA ester using strong base (NaOH) generates a high concentration of free boronic acid, which often decomposes (protodeboronation) faster than it couples.

The Solution: Use a mild base (

Protocol B: Slow-Release Cross-Coupling

Target: Coupling the Thiophene-MIDA to an Aryl Chloride/Bromide.

Reagents:

-

Substrate: Functionalized Thiophene-MIDA (from Protocol A) or 5-Br-Thiophene-MIDA (1.2 equiv)

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv)[8]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

-

Base:

(3.0 equiv) -

Temperature: 60°C

Step-by-Step:

-

Preparation: Combine MIDA boronate, aryl halide, catalyst, and ligand in a vial.

-

Solvent Mix: Add Dioxane and Water in a strict 5:1 ratio.

-

Note: The water is necessary for hydrolysis, but too much water accelerates deboronation.

-

-

Reaction: Heat to 60°C with vigorous stirring.

-

Monitoring: Monitor by LCMS. The MIDA ester will disappear slowly over 2-6 hours.

-

Workup: Standard aqueous workup.

Data Comparison: Yield Improvement

Coupling of 2-Thiophenylboron species with 4-chloroanisole:

| Boron Source | Conditions | Yield | Note |

| Free Boronic Acid | Pd(OAc)₂/SPhos, | < 40% | Significant protodeboronation observed. |

| MIDA Ester | NaOH (Fast Hydrolysis), THF/H₂O | 55% | Decomposition competes with coupling. |

| MIDA Ester | > 90% | Optimal suppression of side reactions. |

Workflow: Iterative Cross-Coupling (ICC)[2][13]

This workflow describes the construction of a trimeric system (A-B-C) using the 5-Bromo-2-thienyl MIDA ester as the central "B" block.

Visualization: The ICC Cycle

Caption: Sequential functionalization of the bifunctional thiophene linker.

Experimental Notes for ICC:

-

Purification is Key: Between Step A and Step B, the intermediate MIDA boronate must be purified (usually silica column). This removes the spent catalyst and excess boronic acid from Step A, preventing "scrambling" in Step B.

-

Solubility: Thiophene MIDA esters are often crystalline solids with limited solubility in non-polar solvents (Hexanes). Use THF, DCM, or Acetonitrile for handling.

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boron)

-

Symptom: In Protocol B, you isolate the de-borylated thiophene (H-Thiophene-Ar) instead of the coupled product.

-

Cause: Hydrolysis is too fast relative to transmetallation, or the pH is too high.

-

Fix:

-

Reduce water content (try Dioxane:H2O 10:1).

-

Lower temperature to 45-50°C.

-

Switch catalyst to a faster system (e.g., XPhos Pd G3 or G4) to outcompete decomposition.

-

Issue: No Reaction at Bromide (Protocol A)

-

Symptom: Recovery of starting material.

-

Cause: Catalyst deactivation or MIDA interference (rare).

-

Fix: Ensure strictly anhydrous conditions. Water allows the MIDA to open, and the resulting free amine/acid can poison the catalyst or lead to homocoupling.

References

-

Gillis, E. P., & Burke, M. D. (2007).[1][12][13] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

-

Holroyd, L. F., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(29), 9033–9036.

-

Sigma-Aldrich. (n.d.). MIDA Boronates Technical Guide.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grillolabuc.com [grillolabuc.com]

- 11. researchgate.net [researchgate.net]

- 12. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 13. MIDA Boronates [sigmaaldrich.com]

step-by-step guide for palladium-catalyzed cross-coupling with 5-Bromo-2-thiophenylboronic acid MIDA ester

Introduction & Strategic Value

The 5-Bromo-2-thiophenylboronic acid MIDA ester (CAS: 943552-31-6) is a bifunctional building block that solves two critical challenges in medicinal chemistry and materials science: heteroaryl boronic acid instability and chemoselectivity in poly-functionalized scaffolds .